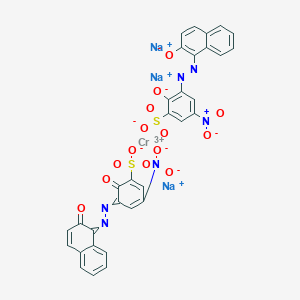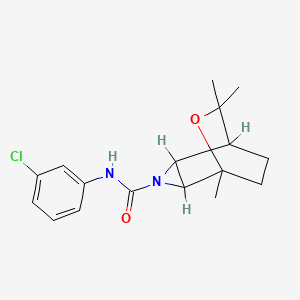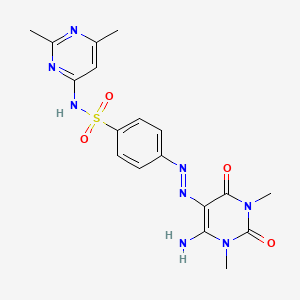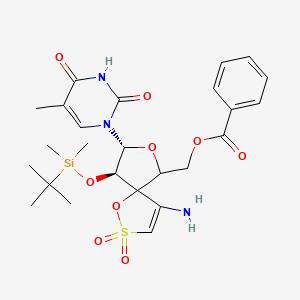
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium is a complex chemical compound that contains chromate ions and azo dyes. This compound is known for its vibrant color and is often used in various industrial applications, including dyeing and pigmentation.
Métodos De Preparación
The synthesis of Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium involves several steps:
Synthesis of Azo Dye: The azo dye is synthesized by coupling diazonium salts with naphthol derivatives under controlled pH conditions.
Chromate Complex Formation: The azo dye is then reacted with chromate ions in an aqueous solution to form the chromate complex.
Trisodium Salt Formation: The final step involves neutralizing the complex with sodium hydroxide to form the trisodium salt.
Análisis De Reacciones Químicas
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium undergoes various chemical reactions:
Oxidation: The chromate ion can act as an oxidizing agent, converting other substances to their oxidized forms.
Reduction: Under certain conditions, the chromate ion can be reduced to chromium(III) ions.
Substitution: The azo dye component can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium sulfite for reduction. Major products formed include chromium(III) compounds and substituted azo dyes.
Aplicaciones Científicas De Investigación
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the dyeing and pigmentation of textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium involves the interaction of chromate ions with cellular components. The chromate ion can enter cells and undergo reduction to chromium(III), which can then interact with DNA and proteins, leading to various biological effects. The azo dye component can also interact with cellular membranes and proteins, affecting their function.
Comparación Con Compuestos Similares
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-nitrobenzenesulfonato(3-))-, trisodium is unique due to its combination of chromate ions and azo dyes. Similar compounds include:
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-benzenesulfonato(3-))-, trisodium: Lacks the nitro group, resulting in different chemical properties.
Chromate(3-), bis(2-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-5-chlorobenzenesulfonato(3-))-, trisodium: Contains a chlorine atom instead of a nitro group, affecting its reactivity and applications.
These comparisons highlight the unique properties and applications of this compound.
Propiedades
Número CAS |
75199-06-3 |
|---|---|
Fórmula molecular |
C32H16CrN6O14S2.3Na C32H16CrN6Na3O14S2 |
Peso molecular |
893.6 g/mol |
Nombre IUPAC |
trisodium;chromium(3+);3-(dioxidoamino)-6-oxo-5-[(2-oxonaphthalen-1-ylidene)hydrazinylidene]cyclohexa-1,3-diene-1-sulfonate;5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H11N3O7S.C16H9N3O7S.Cr.3Na/c2*20-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(19(22)23)8-14(16(12)21)27(24,25)26;;;;/h1-8,20-21H,(H,24,25,26);1-8H,(H,24,25,26);;;;/q;-2;+3;3*+1/p-4 |
Clave InChI |
UABRZEYFNYLNOF-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=C(C3=O)S(=O)(=O)[O-])N([O-])[O-].[Na+].[Na+].[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)




